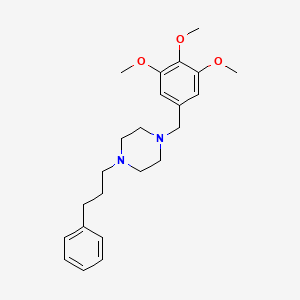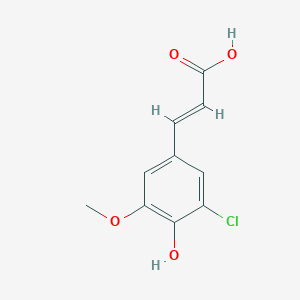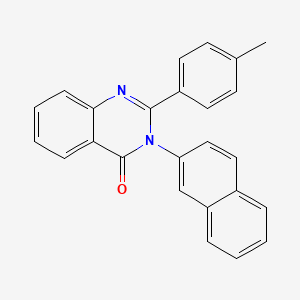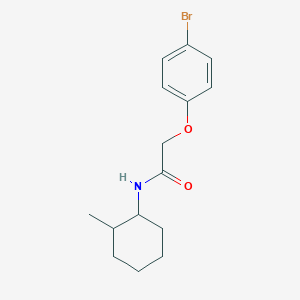![molecular formula C24H14BrClN2O8 B14920124 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B14920124.png)
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound featuring multiple functional groups, including nitro, chloro, phenoxy, and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration and Chlorination:
Phenoxy Formation: The phenol derivative is then reacted with a suitable halide to form the phenoxy group.
Acetate Formation: The final step involves the formation of the acetate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenoxy derivatives with different substituents.
Scientific Research Applications
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acetate: Lacks the bromo and isoindole groups.
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionate: Similar structure but with a propionate ester instead of acetate.
Uniqueness
The uniqueness of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. The presence of both nitro and bromo groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C24H14BrClN2O8 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C24H14BrClN2O8/c25-14-6-9-16-17(10-14)24(32)27(23(16)31)11-21(30)35-12-20(29)13-4-7-15(8-5-13)36-22-18(26)2-1-3-19(22)28(33)34/h1-10H,11-12H2 |
InChI Key |
WGQDQDHECKYEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14920044.png)
![3-(Furan-2-yl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14920054.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14920064.png)
![Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920065.png)

![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B14920076.png)



![2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B14920109.png)
![N'-(2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B14920114.png)
![4-chloro-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14920116.png)
![2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B14920130.png)

